molecular formula C21H15BrN2O3 B186274 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide CAS No. 5838-75-5

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide

Cat. No.: B186274
CAS No.: 5838-75-5
M. Wt: 423.3 g/mol
InChI Key: ZXLQXQIUMFCTRD-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a benzoxazole moiety linked to a phenyl ring, which is further connected to a bromophenoxy acetamide group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in synthetic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Coupling with Phenyl Ring: The benzoxazole derivative is then coupled with a phenyl ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Introduction of Bromophenoxy Group: The phenyl ring is further functionalized with a bromophenoxy group through nucleophilic aromatic substitution.

    Acetamide Formation: Finally, the acetamide group is introduced via an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The bromophenoxy group may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)phenylboronic acid
  • 4-(Methylthio)phenylboronic acid
  • 3-(Benzyloxy)phenylboronic acid

Uniqueness

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide stands out due to its unique combination of a benzoxazole ring and a bromophenoxy acetamide group. This structural arrangement imparts distinct chemical properties and potential biological activities that are not commonly found in similar compounds.

Biological Activity

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C21H15BrN2O3
  • Molecular Weight : 423.26 g/mol
  • CAS Number : 5838-75-5
  • Density : 1.498 g/cm³
  • Boiling Point : 603.1 ºC at 760 mmHg
  • LogP : 5.3478 (indicating high lipophilicity)

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzoxazole Ring : This can be achieved by cyclizing 2-aminophenol with appropriate carboxylic acid derivatives.
  • Coupling Reaction : The benzoxazole derivative is coupled with 4-bromophenoxyacetic acid using coupling reagents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and HOBT (hydroxybenzotriazole) in the presence of a base like triethylamine.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticonvulsant agent.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. For instance, studies have shown that certain benzoxazole derivatives possess Minimum Inhibitory Concentration (MIC) values ranging from 250 to 7.81 µg/ml against various pathogens, indicating a broad spectrum of activity .

Anticonvulsant Activity

A study focusing on related compounds demonstrated that certain derivatives exhibited anticonvulsant activity in animal models. The anticonvulsant effects were evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Compounds showed protective effects at doses of 100 mg/kg and higher, with some achieving significant protection at both early (0.5 h) and later (4 h) time points after administration . This suggests that this compound may also exhibit similar properties.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of benzoxazole derivatives:

  • Antimicrobial Studies : A study reported the synthesis of a series of benzoxazole derivatives and their evaluation against various microbial strains. The results indicated that these compounds had varying degrees of potency compared to standard antibiotics .
  • Anticonvulsant Efficacy : Research on related compounds revealed that modifications in the phenyl or benzoxazole rings significantly influenced their anticonvulsant activity. The structure-activity relationship (SAR) studies suggested that lipophilicity plays a crucial role in determining the efficacy of these compounds .

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O3/c22-15-7-11-17(12-8-15)26-13-20(25)23-16-9-5-14(6-10-16)21-24-18-3-1-2-4-19(18)27-21/h1-12H,13H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLQXQIUMFCTRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361069
Record name N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5838-75-5
Record name N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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